Product packaging for 11-Deoxy prostaglandin F2beta(Cat. No.:CAS No. 37786-07-5)

11-Deoxy prostaglandin F2beta

Cat. No.: B160263
CAS No.: 37786-07-5
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-LVJWDHJUSA-N
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Description

Chemical Classification and Structural Relationship within the Eicosanoid Family

11-Deoxy prostaglandin (B15479496) F2β is a member of the eicosanoid family of signaling molecules. lipidmaps.org Eicosanoids are oxidized derivatives of 20-carbon polyunsaturated fatty acids, such as arachidonic acid, and are synthesized via several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (cytP450) pathways. wikipedia.orgresearchgate.net They function as critical local signaling molecules in a vast array of physiological and pathological processes. wikipedia.org

Within this broad family, 11-Deoxy prostaglandin F2β is classified as a prostaglandin. lipidmaps.orgscbt.com Prostaglandins (B1171923) are a prominent subfamily of eicosanoids characterized by a specific structural backbone derived from prostanoic acid. wikipedia.org The LIPID MAPS structure database provides a precise classification for this compound.

Table 1: Chemical Classification of 11-Deoxy prostaglandin F2β

Category Main Class Sub Class
Fatty Acyls [FA] Eicosanoids [FA03] Prostaglandins [FA0301]

Data sourced from LIPID MAPS Structure Database. lipidmaps.org

The compound's systematic name is 9β,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid. scbt.combioscience.co.uk Its structure consists of a 20-carbon chain containing a cyclopentane (B165970) ring and two hydroxyl groups.

Identification as an Analog of Prostaglandin F2β

11-Deoxy prostaglandin F2β is defined as a structural analog of Prostaglandin F2β (PGF2β). glpbio.comlipidmaps.orgcaymanchem.commedchemexpress.com An analog is a compound that is structurally similar to another but differs in a specific component. In this case, the "11-deoxy" prefix indicates the absence of a hydroxyl (-OH) group at the 11th carbon position of the prostaglandin structure, which is present in PGF2β. PGF2β itself is a metabolite produced from the cyclooxygenase metabolism of arachidonic acid. medchemexpress.com

While it is described as a synthetic analog of PGF2β in some chemical catalogs, recent research has also identified it as a naturally occurring compound. bioscience.co.uk A 2022 study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) detected 11-Deoxy prostaglandin F2β in the fruit of Antidesma bunius. scielo.brscielo.br Furthermore, a 2023 metabolomics study investigating age-associated metabolites in a human population identified 11-deoxy prostaglandin F2β in plasma. wiley.com The study observed that its levels were inversely associated with age in both male and female participants, suggesting a potential connection to metabolic changes during the aging process. wiley.comusim.edu.my

The fundamental chemical properties of 11-Deoxy prostaglandin F2β are well-documented.

Table 2: Physicochemical Properties of 11-Deoxy prostaglandin F2β

Property Value Source(s)
CAS Number 37786-07-5 glpbio.comscbt.combioscience.co.ukcaymanchem.com
Molecular Formula C₂₀H₃₄O₄ scbt.combioscience.co.ukguidechem.com
Molecular Weight 338.5 g/mol glpbio.comscbt.combioscience.co.uk
Alternate Names 11-deoxy PGF2β; 9β,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid scbt.combioscience.co.ukcaymanchem.com

| InChI Key | YRFLKMLJQWGIIZ-LVJWDHJUSA-N| lipidmaps.orgguidechem.com |

Table 3: Compound Names Mentioned

Compound Name
11-Deoxy prostaglandin F2β
11-deoxy PGF2β
9β,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid
Arachidonic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O4 B160263 11-Deoxy prostaglandin F2beta CAS No. 37786-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-LVJWDHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Occurrence

Theoretical Biosynthetic Pathways of Prostaglandins (B1171923) from Arachidonic Acid

The biosynthesis of classical prostaglandins originates from the 20-carbon polyunsaturated fatty acid, arachidonic acid. researchgate.netnih.gov This process is initiated when phospholipase A2 enzymes release arachidonic acid from the cell's membrane phospholipids. frontierspartnerships.orgmdpi.com The free arachidonic acid is then metabolized by the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthases (PGHS). acs.orgnih.gov There are two main isoforms of this enzyme, COX-1 and COX-2, which are responsible for catalyzing the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). nih.govfrontierspartnerships.orgnih.gov

This conversion is a two-step process: first, a bis-oxygenation (cyclooxygenase) reaction forms Prostaglandin G2 (PGG2), which is then reduced by a peroxidase reaction to PGH2. acs.orgnih.gov PGH2 serves as the central precursor from which various biologically active prostanoids are synthesized by specific downstream synthases. nih.govacs.org For instance, PGH2 can be converted into key prostaglandins such as Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2), and Prostaglandin F2α (PGF2α). nih.gov

11-Deoxy prostaglandin F2beta is identified as an analog of Prostaglandin F2beta (PGF2β). medchemexpress.eucaymanchem.com The nomenclature "11-Deoxy" signifies the absence of the hydroxyl group at the C-11 position of the cyclopentane (B165970) ring, a defining structural feature of prostaglandins derived from the canonical PGH2 intermediate. acs.org This structural difference suggests that the biosynthesis of this compound may proceed through an alternative or "unorthodox" route that bypasses or modifies the standard PGH2-mediated pathway. jci.org Such pathways could potentially involve a different cyclization mechanism of arachidonic acid that does not introduce the C-11 hydroxyl group, or a subsequent reduction of an intermediate.

Detection and Quantification in Biological Systems

Metabolomic analyses have enabled the detection and quantification of this compound in various biological systems, revealing its presence in both mammalian and plant kingdoms.

Untargeted metabolomics has identified this compound in several mammalian systems, often in studies investigating physiological changes or disease states. For instance, a cross-sectional study of a healthy Malay population detected this compound in plasma. wiley.com The research found that the levels of this compound were inversely associated with age in both male and female participants, suggesting a potential link to the metabolic changes that occur during the aging process. researchgate.netwiley.comresearchgate.netnih.govwiley.comresearchgate.net

In another study using a rat model of renal fibrosis (unilateral ureteral obstruction), this compound was identified as a significantly altered metabolite. nih.gov Its levels were found to be elevated in the kidney tissue of the group with induced fibrosis compared to the control group. nih.gov These findings highlight the compound's presence and potential modulation in pathological conditions.

Table 1: Detection of this compound in Mammalian Metabolomes


Study TypeOrganismBiological Matrix/TissueConditionFinding (Change in Level)Reference
Cross-sectional metabolomics studyHumanPlasmaHealthy agingInversely associated with age wiley.com
Disease model metabolomicsRatKidneyRenal Fibrosis (UUO model)Increased nih.gov

The occurrence of this compound is not limited to mammals; it has also been detected in the plant kingdom. A study analyzing the metabolic response of Loblolly Pine (Pinus taeda) seedlings to environmental stress identified the compound. nih.gov Specifically, using untargeted metabolomics, researchers found that this compound had a higher concentration in the needles of pine seedlings subjected to drought stress compared to well-watered control seedlings. nih.gov

Additionally, studies on the fruit of Antidesma bunius have also reported the detection of this compound, noting it as an analog of PGF2. scielo.brscielo.brresearchgate.net The presence of this and other prostaglandins in the fruit suggests their potential role in plant biology and as components of functional foods. scielo.brscielo.br

Table 2: Detection of this compound in Plant Metabolomes ```html

Study TypeOrganismTissueConditionFinding (Change in Level)Reference
Drought stress metabolomicsPinus taeda (Loblolly Pine)NeedlesDrought stressHigher concentration
Chemical constituent analysisAntidesma buniusFruitBaselineDetected



Table of Mentioned Compounds

Compound Name
11-Deoxy prostaglandin F1β
This compound
11-deoxy-PGE1
Arachidonic acid
Prostaglandin D2 (PGD2)
Prostaglandin E2 (PGE2)
Prostaglandin F2α (PGF2α)
Prostaglandin F2beta (PGF2β)
Prostaglandin G2 (PGG2)
Prostaglandin H2 (PGH2)

Synthetic Methodologies and Analog Development

Chemical Synthesis of 11-Deoxy Prostaglandin (B15479496) Derivatives

The chemical synthesis of 11-deoxy prostaglandin derivatives is often considered less complex than that of their naturally occurring 11-hydroxylated counterparts. open.ac.uk A cornerstone in the synthesis of many prostaglandins (B1171923), including the 11-deoxy series, is the use of a key intermediate known as the Corey lactone. open.ac.ukopen.ac.uk

A notable synthetic route involves a novel formal synthesis of 11-deoxy prostaglandins of the E and F series. This process is characterized by the degradative oxidation of a bicyclic pyran intermediate using activated manganese dioxide, which leads to a lactone. This lactone can then be converted through established procedures to the Corey Lactone, which serves as a crucial building block for completing the synthesis of the target 11-deoxy prostaglandins. open.ac.ukopen.ac.uk

Another key strategy employed is an organocuprate conjugate addition to an enone, followed by the alkylation of the resulting enolate. open.ac.uk For instance, the synthesis of an 11-deoxyhomoprostacyclin analog utilized the conjugate addition of an organocuprate to a cyclopentenone derivative, with the subsequent enolate being trapped by an alkylating agent like allyl bromide. open.ac.uk This sequence efficiently constructs the core structure and appends the side chains necessary for the final prostaglandin analog.

Furthermore, a "three-component coupling process" has been described for the synthesis of optically active 11-deoxy prostaglandin analogs. This method involves the 1,4-addition of a sulfonyl-carbanion to a butenolide, followed by the alkylation of the intermediate enolate with propargylic iodide, demonstrating a convergent and efficient approach to these complex molecules. oup.com

General Synthetic Strategies for 11-Deoxy Prostaglandin Analogs

The development of 11-deoxy prostaglandin analogs is guided by general synthetic strategies that allow for systematic modifications of the prostaglandin scaffold. These strategies are often designed to be flexible, enabling the creation of a library of compounds with varied substitution patterns for biological evaluation. open.ac.uk The primary goals of these modifications are often to improve potency, selectivity, or metabolic stability.

A central strategy revolves around the use of versatile intermediates, such as the Corey lactone, which already contains the desired stereochemistry of the cyclopentane (B165970) core. open.ac.uknih.gov From this intermediate, the two side chains characteristic of prostaglandins can be introduced using standard, well-established chemical transformations.

General approaches to prostaglandin synthesis often involve the strategic construction of the five-membered ring and the stereocontrolled introduction of its substituents. nih.gov For 11-deoxy analogs, the absence of the C11 hydroxyl group simplifies the synthetic sequence. Key reactions in these strategies include:

Conjugate Addition: As mentioned previously, the conjugate addition of organocuprates to cyclopentenone precursors is a powerful method for introducing the omega (ω) side chain. open.ac.uk

Alkylation: The subsequent alkylation of the enolate formed after conjugate addition allows for the introduction of the alpha (α) side chain or a precursor to it. open.ac.uk

Wittig-type Reactions: The olefination of a ketone or aldehyde on one of the side chains is a common method to install the characteristic double bonds found in many prostaglandins.

Reduction: Stereoselective reduction of ketone functionalities, particularly at C-9 and C-15, is crucial for establishing the correct stereochemistry of the hydroxyl groups, which significantly influences biological activity.

These general strategies provide a toolbox for medicinal chemists to create a wide array of 11-deoxy prostaglandin analogs for structure-activity relationship studies.

Structure-Activity Relationship Considerations in Prostaglandin Analog Design

The biological activity of prostaglandin analogs is highly sensitive to their three-dimensional structure. Minor modifications to the molecule can lead to dramatic changes in potency and even result in opposing biological effects. Structure-activity relationship (SAR) studies are therefore essential in the design of new prostaglandin-based therapeutic agents. For the 11-deoxy prostaglandin series, several key structural features have been identified as critical determinants of activity.

A study investigating a series of 11-deoxy prostaglandins revealed several important SAR trends:

11-Deoxygenation: The removal of the hydroxyl group at the C-11 position generally leads to a decrease in biological activity compared to the corresponding natural prostaglandins, such as PGE₁ and PGF₁α.

C-9 Hydroxyl/Keto Group: The stereochemistry and oxidation state at the C-9 position are critical. Both a keto group (as in PGE analogs) and a β-hydroxy group (as in PGFβ analogs) tend to impart vasodepressor and bronchodilator activities. In contrast, an α-hydroxy group at C-9 leads to vasopressor and bronchoconstrictor activity.

C-15 Stereochemistry: Epimerization at the C-15 hydroxyl group can dramatically alter the pharmacological profile. For example, converting the natural (15S)-hydroxyl group of 11-deoxy PGE₁ to the (15R)-epimer changes its activity from vasodepressor and bronchodilator to vasopressor and bronchoconstrictor.

C-15 Methylation: The introduction of a methyl group at the C-15 position of 11-deoxy PGF₁α was found to both increase the potency and prolong the duration of its vasopressor and bronchoconstrictor effects. This is a common strategy to block metabolic oxidation at the C-15 hydroxyl group.

Omega (ω) Side Chain Extension: Modifying the length of the lower side chain can also have a profound impact. Extending the ω-side chain by two methylene (B1212753) groups was shown to radically reduce the activity of 11-deoxy PGF₁α and its derivatives.

These findings underscore that subtle steric and functional group changes in the prostaglandin structure can result in diametrically opposed biological activities.

Data Tables

Table 1: Structure-Activity Relationship (SAR) Summary for 11-Deoxy Prostaglandin Analogs

Structural Modification Position Effect on Biological Activity Resulting Activity Profile
Deoxygenation C-11 Lowered biological activity compared to natural PG. Reduced potency
Hydroxyl Configuration C-9 α-hydroxy group Vasopressor & Bronchoconstrictor
Hydroxyl Configuration C-9 β-hydroxy group Vasodepressor & Bronchodilator
Keto Group C-9 Keto group (PGE-type) Vasodepressor & Bronchodilator
Epimerization C-15 Conversion from (15S) to (15R) in 11-deoxy PGE₁ Converted vasodepressor/bronchodilator to vasopressor/bronchoconstrictor
Methylation C-15 Introduction of a methyl group in 11-deoxy PGF₁α Increased and prolonged vasopressor and bronchoconstrictor activity

Compound List

Table 2: List of Compounds Mentioned

Compound Name
11-Deoxy prostaglandin F2beta
11-deoxyhomoprostacyclin
Prostaglandin E₁ (PGE₁)
Prostaglandin F₁α (PGF₁α)
Prostaglandin Fβ (PGFβ)
11-deoxy PGE₁
11-deoxy PGF₁α
Allyl bromide
Manganese dioxide

Roles Inferred from Metabolomics Studies

Association with Biological Age and Homeostatic Perturbations

Recent metabolomics research has highlighted a potential link between 11-Deoxy prostaglandin (B15479496) F2β and the aging process. wiley.comnih.govwiley.comnih.gov A cross-sectional study analyzing the plasma metabolome of 146 healthy Malay individuals, aged 28 to 69, identified several metabolites associated with age. wiley.comnih.govresearchgate.net In this cohort, 11-Deoxy prostaglandin F2β was found to be one of the metabolites negatively associated with age after adjustments for gender. wiley.comwiley.com

When the data was stratified by gender, the inverse association between 11-Deoxy prostaglandin F2β and age was observed in both males and females. wiley.comnih.govresearchgate.netresearchgate.net This finding suggests that the concentration of this prostaglandin analog may decrease as part of the metabolic alterations that occur during human aging. wiley.comnih.govresearchgate.net The disruption of the natural balance between anabolic and catabolic processes is a core component of many disorders and a hallmark of aging. uu.nl The discovery of such age-associated metabolites could be instrumental in understanding the metabolic shifts that accompany aging and may help in identifying individuals at risk for age-related conditions. wiley.comnih.gov

Involvement in Organismal Stress Responses

Metabolomic studies have implicated 11-Deoxy prostaglandin F2β in the complex biochemical responses of organisms to various stressors. frontiersin.orgnih.gov For instance, in a study on the effects of drought stress on loblolly pine (Pinus taeda) seedlings, untargeted metabolomics revealed significant changes in the chemical profile of the needles and roots. frontiersin.orgnih.gov In the needles of drought-stressed seedlings, the concentration of 11-Deoxy prostaglandin F2β was found to be higher compared to well-watered control seedlings, as detected in the negative ion mode analysis. frontiersin.orgnih.gov This suggests a role for this compound in the plant's metabolic adaptation to adverse environmental conditions like drought. frontiersin.org

In animal models, the involvement of this metabolite has been observed in response to psychological stress. An integrated transcriptomic and metabolomic analysis was conducted on rats to investigate the effects of puerarin (B1673276) on post-traumatic stress disorder (PTSD). amegroups.cn In the PTSD model group, the serum levels of 11-Deoxy prostaglandin F2β were noted to be downregulated. amegroups.cn This alteration points to its potential involvement in the systemic biological response to severe stress. nih.gov The study of how molecular and organismal stress responses are linked is crucial for understanding the broader health consequences of environmental and physiological challenges. nih.gov

Differential Metabolite Profiling in Models of Pathophysiology

Differential metabolite profiling in various models of pathophysiology has further elucidated the potential roles of 11-Deoxy prostaglandin F2β. In these studies, the levels of the compound are compared between a model of a disease or specific condition and a healthy control group.

A study using a rat model of post-traumatic stress disorder (PTSD) found that serum levels of 11-Deoxy prostaglandin F2β were significantly decreased in the PTSD group compared to controls. amegroups.cn This downregulation suggests that the pathways involving this prostaglandin may be altered in this specific neuropsychiatric condition. amegroups.cn

In a different context, a study on perinatal nutrition and early weaning in yaks utilized metabolomics to assess the effects on serum biochemistry. frontiersin.org The findings indicated that yaks receiving supplementation and early weaning had lower levels of a related compound, 11-deoxy prostaglandin F1β, compared to the control group that grazed freely. frontiersin.org While this is not a direct disease model, it represents a significant physiological challenge, and the observed changes in prostaglandin metabolism highlight its sensitivity to nutritional and developmental inputs. frontiersin.org

Furthermore, research on ACE2 knockout (KO) mice, which are used as a model to study metabolic disorders like type 2 diabetes, has provided insights into eicosanoid pathways. nih.gov While this specific study did not report on 11-Deoxy prostaglandin F2β, it did show significant alterations in numerous other prostaglandins (B1171923) and related lipid mediators in the serum, liver, and adipose tissue of ACE2 KO mice. nih.gov This underscores the importance of the prostaglandin family in metabolic homeostasis and how genetic modifications linked to disease can dysregulate these pathways. nih.gov

Table 2: Mentioned Compounds

Compound Name
11-Deoxy prostaglandin F1β
11-Deoxy prostaglandin F2β
11beta-Prostaglandin F2alpha
12(S)-HETE
13,14-dihydro-15-keto Prostaglandin A2
15-Deoxy-Δ12,14-PGA1
15(R)-lipoxin A4
16,16-Dimethyl PGA1
2,3-dinor-11β-prostaglandin F2α
6-keto-prostaglandin f1alpha
9(E),11(E)-conjugated linoleic acid
Androstenedione
Asperulosid
Cortisol
Dehydroepiandrosterone
Deoxycholic acid
Epitestosterone
Ganoderic acid C6
Glutamine
Guanosine monophosphate
Hippuric acid
Hirsuteine
Lipoxin B4
Nicotinamide
Prostaglandin D2
Prostaglandin E2
Prostaglandin K2
Puerarin
Testosterone sulfate
Thromboxane B1
Thromboxane B3
Vitamin K2

Advanced Analytical Techniques for Comprehensive Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), is the predominant and most powerful technique for the analysis of 11-Deoxy prostaglandin (B15479496) F2β. semanticscholar.orguliege.be Its high sensitivity and specificity allow for the reliable quantification of this and other prostaglandins (B1171923) in various biological fluids and tissues, often overcoming the limitations of older methods like immunoassays which can suffer from cross-reactivity. nih.gov

Methodologies for eicosanoid analysis, including 11-Deoxy prostaglandin F2β, typically involve several key steps. Sample preparation is critical and often employs solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix. nih.govmdpi.com For instance, a common procedure involves using a polymeric reversed-phase or anion-exchange SPE cartridge. semanticscholar.orgmdpi.com After sample loading, the cartridge is washed to remove interfering substances, and the eicosanoids are then eluted, evaporated to dryness, and reconstituted in a suitable solvent for injection into the LC-MS system. semanticscholar.org

Chromatographic separation is typically achieved using reversed-phase columns, such as C18 columns. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is used to separate the various eicosanoids. nih.govnih.govulisboa.pt The mass spectrometer, frequently operated in negative ion mode using electrospray ionization (ESI), detects the analytes. ulisboa.pt Multiple Reaction Monitoring (MRM) is a common acquisition mode in targeted analyses, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each compound. ulisboa.ptnih.gov

LC-MS/MS methods have been successfully developed and validated for the simultaneous profiling of dozens of eicosanoids, including prostaglandins, in various biological samples like plasma, serum, urine, and cell culture supernatants. semanticscholar.orgnih.govacs.org These methods demonstrate good linearity, precision, and accuracy, with limits of quantification often in the low nanogram per milliliter or picogram range. semanticscholar.orgnih.gov

ParameterTypical Method DetailsSource(s)
Instrumentation Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem mass spectrometer (MS/MS). mdpi.comnih.govamegroups.cn
Sample Preparation Solid-Phase Extraction (SPE) with polymeric or C18 cartridges; protein precipitation. mdpi.commdpi.com
Chromatography Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, Hypesil Gold C18). nih.govfrontiersin.org
Mobile Phase Gradient elution using water with 0.1% formic acid (A) and acetonitrile/methanol (B). nih.govulisboa.pt
Ionization Mode Electrospray Ionization (ESI) in negative ion mode. ulisboa.pt
MS Detection Multiple Reaction Monitoring (MRM) for targeted analysis. nih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) represents a classic and highly sensitive technique for prostaglandin analysis. nih.gov However, due to the low volatility and polar nature of prostaglandins like 11-Deoxy prostaglandin F2β, chemical derivatization is a mandatory step prior to analysis. semanticscholar.orgoup.comresearchgate.net This process converts the polar functional groups (carboxyl and hydroxyl groups) into more volatile and thermally stable derivatives suitable for GC separation. oup.comresearchgate.net

A typical derivatization procedure for prostaglandins involves a multi-step process:

Esterification: The carboxylic acid group is converted into an ester, commonly a methyl ester (ME) or a pentafluorobenzyl (PFB) ester. oup.comresearchgate.net

Oximation: Ketone groups, if present, are converted to methoximes (MO) to prevent enolization. tcichemicals.com

Silylation: The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers. researchgate.nettcichemicals.com

The resulting derivatives are then analyzed by GC-MS, often using negative ion chemical ionization (NICI) for PFB esters, which provides exceptionally high sensitivity, allowing for detection in the femtomole range. nih.govresearchgate.net High-resolution mass spectrometry can also be employed for increased specificity. researchgate.net

GC-MS has been used to identify 11-Deoxy prostaglandin F2β in plant extracts. scielo.br In one study, a sample was analyzed on a GC-MS system where the oven temperature was programmed to ramp from 50°C to 300°C, with the mass spectrometer scanning from 40-700 atomic mass units (amu). scielo.br While powerful, the extensive sample preparation and derivatization steps make GC-MS more laborious compared to modern LC-MS/MS methods for high-throughput clinical applications. nih.gov

StepDescriptionCommon ReagentsSource(s)
1. Extraction Isolation of lipids from the biological matrix.C18 or C2 columns. nih.gov
2. Esterification Converts the polar carboxyl group to a less polar, more volatile ester.Diazomethane (for methyl esters), PFB-Br (for pentafluorobenzyl esters). oup.comresearchgate.net
3. Oximation Protects ketone functionalities (not present on 11-Deoxy PGF2β but part of general prostanoid analysis).Methoxylamine hydrochloride. tcichemicals.com
4. Silylation Converts polar hydroxyl groups to volatile silyl (B83357) ethers.BSTFA, TMCS, N-trimethylsilylimidazole (SIM). tcichemicals.com
5. Analysis Separation and detection of the derivatized analyte.GC-MS with Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). nih.govresearchgate.net

Untargeted and Targeted Metabolomics Methodologies

Metabolomics, the large-scale study of small molecules, provides a powerful framework for understanding the role of 11-Deoxy prostaglandin F2β in biological systems. Both untargeted and targeted approaches are utilized, primarily with LC-MS platforms. nih.govacs.org

Untargeted Metabolomics aims to measure as many metabolites as possible in a biological sample to generate a comprehensive metabolic snapshot. In this discovery-oriented approach, 11-Deoxy prostaglandin F2β has been identified as a differentially regulated metabolite in various contexts. For example, untargeted metabolomics revealed that levels of 11-Deoxy prostaglandin F2β were negatively associated with age in a study of a Malay population. nih.govnih.gov Another study using this approach identified 11-Deoxy prostaglandin F2β in the needles of Pinus taeda seedlings. nih.gov These studies typically use high-resolution mass spectrometers and process the vast amount of data to identify features that differ between experimental groups, which are then identified by matching their mass and fragmentation spectra to databases. frontiersin.orgnih.gov

Targeted Metabolomics , in contrast, focuses on the precise and accurate quantification of a predefined set of metabolites. acs.org This approach offers higher sensitivity and is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. nih.gov Targeted methods have been developed to quantify dozens of eicosanoids simultaneously, providing detailed profiles of the arachidonic acid cascade. acs.orgrsc.org In a targeted study investigating post-traumatic stress disorder (PTSD) in a rat model, 11-Deoxy prostaglandin F2β was found to be among the metabolites that were significantly downregulated after treatment with puerarin (B1673276). amegroups.cn Similarly, another study identified 11-Deoxy prostaglandin F2β as a metabolite that was downregulated in patients with Gestational Diabetes Mellitus. clin-lab-publications.com

Bioinformatic and Statistical Analysis of Metabolomics Data

The large and complex datasets generated by metabolomics studies require sophisticated bioinformatic and statistical tools for data processing and biological interpretation. mdpi.com After raw data acquisition and processing to generate a feature table (a list of metabolites and their abundances in each sample), several analytical steps are performed. nih.govmdpi.com

Multivariate Statistical Analysis is essential for discerning patterns and identifying significant differences between experimental groups. nih.gov

Principal Component Analysis (PCA): An unsupervised method used for initial data exploration, quality control, and identifying outliers or trends in the data. researchgate.netfrontiersin.org

Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA): Supervised methods that are used to sharpen the separation between predefined groups and to identify the variables (metabolites) responsible for this separation. nih.govresearchgate.netfrontiersin.org The quality of these models is typically assessed through permutation testing. researchgate.net

Univariate Statistical Analysis , such as t-tests or ANOVA, is used to determine the statistical significance of changes in individual metabolites, like 11-Deoxy prostaglandin F2β, between groups. biorxiv.org A volcano plot is a common way to visualize these results, plotting statistical significance (p-value) against the magnitude of change (fold change). rsc.org

Biomarker Identification and Pathway Analysis: Metabolites that are found to be statistically significant are considered potential biomarkers. The Variable Importance in Projection (VIP) score from a PLS-DA model is often used to rank metabolites based on their contribution to group separation. researchgate.netnih.gov To understand the biological implications of the observed metabolic changes, pathway analysis is performed using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). amegroups.cnnih.govrsc.org This analysis can reveal which metabolic pathways, such as the arachidonic acid metabolism pathway, are significantly impacted in a given condition. rsc.orgfrontiersin.org Heatmaps are frequently used to visualize the expression patterns of significantly altered metabolites across different samples or groups. rsc.orgresearchgate.net

Analysis TypeTool/MethodPurposeSource(s)
Data Preprocessing Compound Discoverer, ProteoWizardPeak picking, alignment, and quantification from raw MS data. amegroups.cnfrontiersin.orgnih.gov
Multivariate Statistics PCA, PLS-DA, OPLS-DAPattern recognition, group separation, and identification of discriminating variables. nih.govresearchgate.netfrontiersin.org
Univariate Statistics t-test, ANOVADetermine the significance of change for individual metabolites. biorxiv.org
Visualization Volcano Plots, Heatmaps, Score PlotsVisualize significant changes and relationships between samples and metabolites. rsc.orgresearchgate.net
Biomarker Analysis VIP Score, ROC Curve AnalysisIdentify and rank potential biomarkers based on statistical significance and predictive power. nih.govresearchgate.net
Pathway Analysis KEGG, MetaboAnalystIdentify metabolic pathways that are significantly altered in the experiment. amegroups.cnnih.govrsc.org

Future Research Avenues and Unexplored Biological Dimensions

Absence of Reported Direct Biological Activity and Associated Research Gaps

11-Deoxy prostaglandin (B15479496) F2β is recognized chemically as an analog of Prostaglandin F2β (PGF2β). Despite its structural relationship to a well-characterized prostaglandin, a thorough review of scientific literature reveals a striking absence of published reports on its direct biological activity. This void in the scientific record forms the foundation of significant research gaps. The lack of empirical data means that its potential effects on various physiological systems remain entirely speculative. Future research should prioritize foundational screening to determine if 11-Deoxy prostaglandin F2β possesses any biological activity, which would be the first step in unraveling its potential significance.

Elucidation of Specific Cellular and Molecular Mechanisms

Stemming from the absence of known biological activity, the specific cellular and molecular mechanisms of 11-Deoxy prostaglandin F2β are completely uncharacterized. Research has yet to explore its interaction with intracellular signaling pathways, its influence on gene expression, or its effects on fundamental cellular processes such as proliferation, differentiation, and apoptosis. Elucidating these mechanisms is a critical future step, contingent on the initial discovery of a measurable biological effect. Investigating its impact on second messenger systems, such as cyclic AMP (cAMP) or intracellular calcium levels, in various cell types would be a logical starting point for mechanistic studies.

Identification and Characterization of Putative Receptor Interactions

The interaction of prostaglandins (B1171923) with specific cell surface or nuclear receptors is central to their function. However, for 11-Deoxy prostaglandin F2β, there is no information regarding its binding affinity or functional interaction with any known prostanoid receptors (e.g., FP, EP, DP, IP, TP receptors). Consequently, it is unknown whether it acts as an agonist, antagonist, or has no effect at these sites. Future research should involve comprehensive receptor binding assays and functional studies to identify and characterize any putative receptor interactions. Such studies are essential to place 11-Deoxy prostaglandin F2β within the broader framework of prostanoid pharmacology.

Investigation of Physiological Functions in Diverse Biological Contexts

Given that the foundational biological activity of 11-Deoxy prostaglandin F2β has not been established, its physiological functions in any biological context are entirely unknown. The roles of other prostaglandins in processes such as inflammation, reproduction, cardiovascular regulation, and neuronal function are well-documented. However, whether 11-Deoxy prostaglandin F2β participates in, modulates, or is irrelevant to these processes has not been investigated. Future in vivo and in vitro studies in various organ systems and disease models are necessary to explore its potential physiological relevance.

Q & A

Basic Research Questions

Q. How is 11-deoxy prostaglandin F2β synthesized and structurally characterized in experimental settings?

  • Methodological Answer : Synthesis typically involves stereoselective organic reactions, with purity verified via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Structural confirmation relies on nuclear magnetic resonance (NMR) for stereochemistry and functional group analysis. For example, the compound’s molecular formula (C₂₀H₃₄O₅) and CAS number (37786-07-5) are critical identifiers . Purity standards (≥98%) are maintained using validated protocols to ensure reproducibility in biological assays .

Q. What are the primary receptor targets of 11-deoxy prostaglandin F2β, and how are they identified?

  • Methodological Answer : Receptor profiling involves competitive binding assays using radiolabeled ligands (e.g., ³H-thromboxane A2) in tissues like guinea pig ileum or transfected cell lines. For instance, 11-deoxy prostaglandin F2β exhibits partial agonism at thromboxane A2 (TP) receptors, as shown in embryo spacing studies in Lpar3⁻/⁻ mice . EP2 receptor involvement is inferred from morphine-sensitive contractile responses in ileum preparations, supported by agonist potency rankings .

Q. Which standard experimental models are used to study 11-deoxy prostaglandin F2β’s physiological effects?

  • Methodological Answer : Common models include:

  • In vitro : Isolated guinea pig ileum for measuring contractile responses via force transducers .
  • In vivo : Murine models for reproductive studies (e.g., embryo implantation timing) using intrauterine administration .
  • Cell-based assays : TREK-2 channel activation in dorsal root ganglion neurons, measured via Tl⁺ influx assays .

Advanced Research Questions

Q. How do researchers resolve contradictions in receptor subtype specificity across different tissues?

  • Methodological Answer : Discrepancies (e.g., EP2 vs. TP receptor activation) are addressed through:

  • Selective receptor antagonists : AH6809 (EP1/EP2 inhibitor) or SQ29548 (TP antagonist) to isolate pathways .
  • Tissue-specific knockout models : Comparing responses in wild-type vs. Ptgfr (FP receptor)-null tissues .
  • Dose-response profiling : EC₅₀ values (e.g., 0.294 µM for TREK-2 activation) clarify potency hierarchies .

Q. What functional assays are used to quantify 11-deoxy prostaglandin F2β’s vasoactive or bronchodilatory effects?

  • Methodological Answer :

  • Vasodepressor activity : Measured in anesthetized guinea pigs via carotid artery cannulation, with dose-dependent blood pressure changes recorded at 500 µg/kg .
  • Bronchodilation : Tracheal ring preparations pre-contracted with histamine, assessing relaxation via isometric transducers .

Q. How are advanced detection methods (e.g., LC-MS/MS) optimized for quantifying 11-deoxy prostaglandin F2β in complex biological matrices?

  • Methodological Answer :

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate prostaglandins from urine or plasma.
  • Chromatography : Reverse-phase columns (e.g., C18, 2.1 × 50 mm) with mobile phases of acetonitrile/water (+0.1% formic acid) for separation .
  • Quantification : Stable isotope-labeled internal standards (e.g., d₄-11-dehydro-TxB₂) ensure precision, with detection limits ≤100 pg .

Q. What strategies address conflicting data on 11-deoxy prostaglandin F2β’s role in inflammation vs. resolution?

  • Methodological Answer :

  • Temporal profiling : Measuring prostaglandin levels across inflammation phases (acute vs. chronic) in murine peritonitis models.
  • Multi-omics integration : Correlating lipidomic data with transcriptomic profiles of COX-2/LOX pathways .
  • Receptor cross-talk analysis : Co-incubating with resolvins (e.g., Resolvin E1) to identify synergistic or antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.